![molecular formula C6H5ClN4 B6353757 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1824051-49-1](/img/structure/B6353757.png)
5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential applications in medicine . They are often synthesized as potential inhibitors for certain enzymes, such as CDK2 .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the reaction of certain precursors in the presence of a catalyst . For example, one method involves the reaction of an ethyl ester derivative with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold can be modified with various functional groups to create a wide range of derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are typically related to their synthesis. For example, the reaction of an ethyl ester derivative with hydrazine hydrate can produce a pyrazolo[3,4-d]pyrimidine derivative .Aplicaciones Científicas De Investigación
Cancer Treatment
“5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine” has been identified as a potential compound for cancer treatment . It has been found to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can selectively target tumor cells, making it an appealing target for cancer treatment .
Synthesis of Novel CDK2 Inhibitors
This compound has been used in the synthesis of novel CDK2 inhibitors . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Cytotoxic Activities
Most of the compounds synthesized using “5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine” showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Enzymatic Inhibitory Activity
The most potent anti-proliferative compounds synthesized using this compound achieved enzymatic inhibitory activity against CDK2/cyclin A2 . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Cell Cycle Progression Alteration
Compound 14, synthesized using “5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine”, displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations. It exerted a significant alteration in cell cycle progression .
Apoptosis Induction
In addition to altering cell cycle progression, compound 14 also induced apoptosis within HCT cells .
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine affects the cell cycle progression pathway . This results in the inhibition of cell growth, particularly in cancer cells .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-2-methylpyrazolo[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-5-4(10-11)2-8-6(7)9-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYSQACNCFMSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B6353676.png)



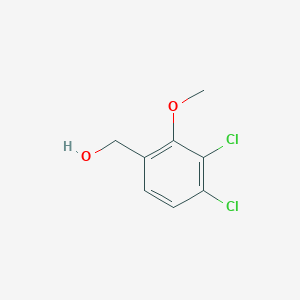
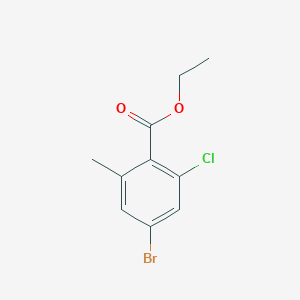

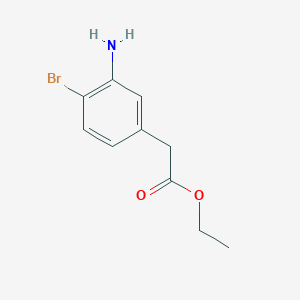
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)
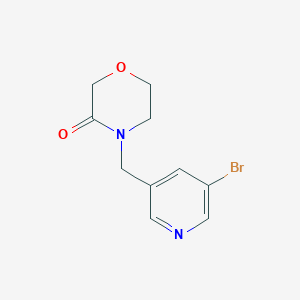
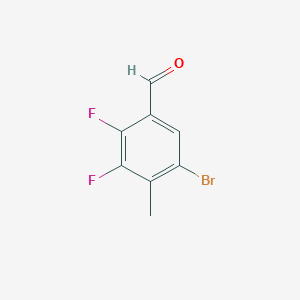
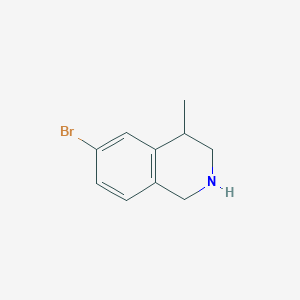
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)